2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
The compound 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a unique substitution pattern: an ethoxy group at the 2-position of the benzamide ring, a methoxy group at the 3-position of the aniline moiety, and a 2-oxopyrrolidin-1-yl group at the 4-position of the phenyl ring.
Properties
IUPAC Name |
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-26-17-8-5-4-7-15(17)20(24)21-14-10-11-16(18(13-14)25-2)22-12-6-9-19(22)23/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUFRPHJTFYQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Methoxylation: The methoxy group is typically introduced through a methylation reaction using methyl iodide and a base.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring can be attached through a nucleophilic substitution reaction, where the nitrogen of the pyrrolidinone attacks an electrophilic carbon on the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the ethoxy or methoxy groups.
Scientific Research Applications
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): A fungicidal benzamide, mepronil shares the N-phenylbenzamide scaffold but differs in substituents. Its 2-methyl benzamide and 3-isopropoxy phenyl groups confer distinct electronic and steric properties compared to the target compound.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This analog replaces the pyrrolidinone with a hydroxy-tert-butyl group. The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H functionalization, whereas the pyrrolidinone in the target compound may serve as a rigid spacer or modulate receptor interactions .
Heterocyclic Modifications
- 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide: This compound features a 4-oxoazetidinone (β-lactam) ring instead of pyrrolidinone.
- Fluorinated Chromenone Derivatives (e.g., Example 53 in ): Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide introduce fluorine atoms and fused heterocycles. Fluorine enhances lipophilicity and metabolic stability, while the chromenone moiety provides π-π stacking interactions. The target compound lacks fluorine but compensates with methoxy/ethoxy groups, balancing polarity and bioavailability .
Physicochemical Properties
Note: Predicted logP values are estimated using fragment-based methods.
The target compound’s moderate logP (~3.2) suggests balanced lipophilicity for membrane permeability, while its pyrrolidinone increases hydrogen-bonding capacity compared to mepronil. Fluorinated analogs (e.g., Example 53) exhibit higher logP, favoring CNS penetration but risking solubility limitations .
Biological Activity
2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of diabetes and cancer research. This article summarizes the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic implications.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide functions primarily as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake in cellular models, making it a candidate for treating type 2 diabetes mellitus (T2DM) .
Antiproliferative Activity
Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The inhibitory concentration (IC50) values have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
These results suggest that the compound may selectively inhibit cancer cell growth, potentially offering a new avenue for cancer therapy .
Antioxidative Activity
In vitro assays have shown that the compound possesses antioxidative properties, which contribute to its protective effects against oxidative stress-related damage in cells. The antioxidative activity was evaluated using several spectroscopic methods, confirming its ability to scavenge reactive oxygen species (ROS) .
Antibacterial Activity
The compound has also been assessed for antibacterial properties, showing effectiveness against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was found to be 8 µM, indicating moderate antibacterial activity .
Case Studies
- Diabetes Research : A study focused on the effects of 2-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide on glucose uptake demonstrated that the compound significantly enhanced insulin-stimulated glucose uptake in cellular models without notable cytotoxicity. This study highlighted its potential application in managing T2DM .
- Cancer Therapeutics : In another investigation, derivatives of this compound were synthesized and tested for antiproliferative effects. Compounds with methoxy and hydroxy substitutions showed enhanced activity against various cancer cell lines, suggesting that structural modifications could optimize therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
